![molecular formula C2F8Ge B14633757 Difluoro[bis(trifluoromethyl)]germane CAS No. 56592-86-0](/img/structure/B14633757.png)
Difluoro[bis(trifluoromethyl)]germane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Difluoro[bis(trifluoromethyl)]germane is a chemical compound with the molecular formula C4F8GeH2. It is a member of the organogermanium compounds, which are known for their unique properties and applications in various fields of science and industry. This compound is particularly interesting due to its high fluorine content, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of difluoro[bis(trifluoromethyl)]germane typically involves the reaction of germanium tetrachloride with trifluoromethyl lithium, followed by fluorination. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions. The general reaction scheme can be represented as follows:
[ \text{GeCl}_4 + 2 \text{CF}_3\text{Li} \rightarrow \text{Ge(CF}_3)_2\text{Cl}_2 ] [ \text{Ge(CF}_3)_2\text{Cl}_2 + 2 \text{HF} \rightarrow \text{Ge(CF}_3)_2\text{F}_2 + 2 \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Difluoro[bis(trifluoromethyl)]germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert it to lower oxidation state germanium compounds.
Substitution: It can undergo substitution reactions where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed.
Major Products Formed
The major products formed from these reactions include various organogermanium compounds with different functional groups, which can be further utilized in various applications.
Wissenschaftliche Forschungsanwendungen
Difluoro[bis(trifluoromethyl)]germane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other fluorinated organogermanium compounds.
Biology: Its unique properties are explored for potential use in biological imaging and diagnostics.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the production of high-performance materials and coatings due to its stability and resistance to harsh conditions.
Wirkmechanismus
The mechanism by which difluoro[bis(trifluoromethyl)]germane exerts its effects involves interactions with various molecular targets. The high electronegativity of fluorine atoms allows the compound to form strong bonds with other elements, influencing the reactivity and stability of the compound. The pathways involved include:
Formation of stable complexes: The compound can form stable complexes with metals and other elements.
Electron withdrawal: The fluorine atoms withdraw electrons, making the germanium center more electrophilic and reactive.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethylgermane: Another organogermanium compound with different alkyl groups.
Trifluoromethylgermane: Contains fewer fluorine atoms and exhibits different reactivity.
Hexafluorogermane: A fully fluorinated germanium compound with distinct properties.
Uniqueness
Difluoro[bis(trifluoromethyl)]germane is unique due to its specific combination of fluorine and germanium atoms, which imparts unique chemical and physical properties. Its high fluorine content makes it particularly stable and resistant to degradation, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
56592-86-0 |
|---|---|
Molekularformel |
C2F8Ge |
Molekulargewicht |
248.64 g/mol |
IUPAC-Name |
difluoro-bis(trifluoromethyl)germane |
InChI |
InChI=1S/C2F8Ge/c3-1(4,5)11(9,10)2(6,7)8 |
InChI-Schlüssel |
GZBAABKTWHWJBO-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)(F)[Ge](C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


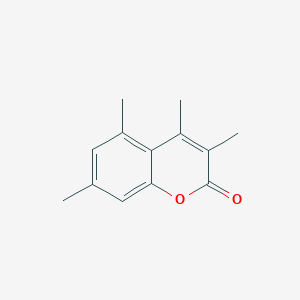
![Piperidine, 1-[[[[4-(1,1-dimethylethyl)phenyl]sulfonyl]methyl]sulfonyl]-](/img/structure/B14633683.png)
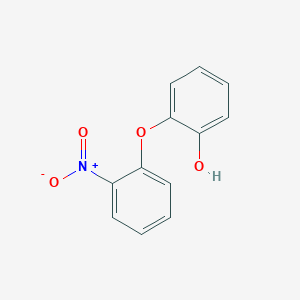
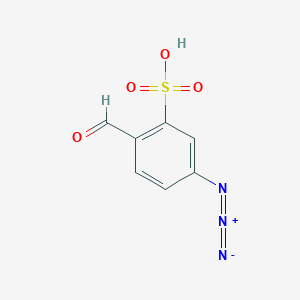
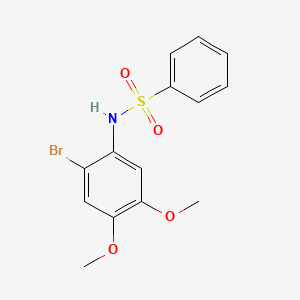
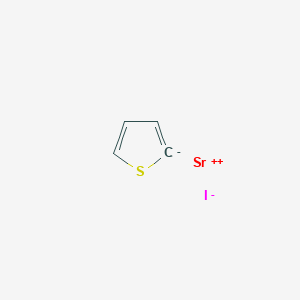
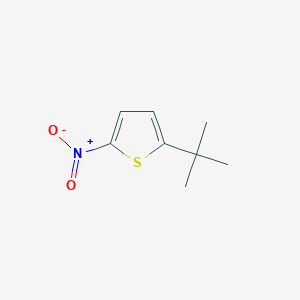
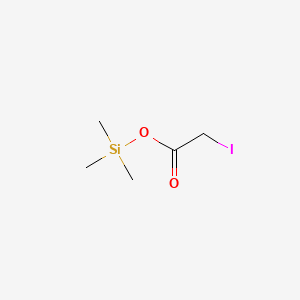
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-7,8-dihydroquinoline-2,5(1h,6h)-dione](/img/structure/B14633707.png)
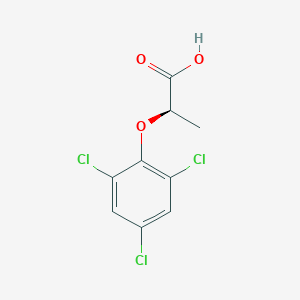
![Pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]-](/img/structure/B14633720.png)
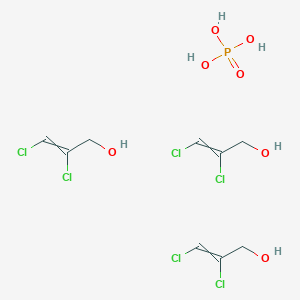
![Acetamide, N-[[2-[(2-chlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14633735.png)

